1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)-
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Overview
Description
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- is a chemical compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of a bromine atom at the 3-position and a 1-oxohexyl group at the 4-position of the naphthalenedione core .
Preparation Methods
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of the hexanoyl chloride in the presence of a base . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism by which 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- exerts its effects involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. In biological systems, it may target specific enzymes or proteins, leading to its antimicrobial or immunomodulatory effects .
Comparison with Similar Compounds
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- can be compared with other naphthoquinone derivatives, such as:
2-Bromo-1,4-naphthoquinone: Known for its antimicrobial properties.
2-Chloro-1,4-naphthoquinone: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
61983-07-1 |
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Molecular Formula |
C16H15BrO3 |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
3-bromo-4-hexanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H15BrO3/c1-2-3-4-9-12(18)13-10-7-5-6-8-11(10)15(19)16(20)14(13)17/h5-8H,2-4,9H2,1H3 |
InChI Key |
LCXKEJRMOMOXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
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